2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 301174-45-8
VCID: VC21451218
InChI: InChI=1S/C22H22N2O3S2/c1-3-12-24-21(26)19-16-6-4-5-7-18(16)29-20(19)23-22(24)28-13-17(25)14-8-10-15(27-2)11-9-14/h3,8-11H,1,4-7,12-13H2,2H3
SMILES: COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C
Molecular Formula: C22H22N2O3S2
Molecular Weight: 426.6g/mol

2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

CAS No.: 301174-45-8

Cat. No.: VC21451218

Molecular Formula: C22H22N2O3S2

Molecular Weight: 426.6g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one - 301174-45-8

Specification

CAS No. 301174-45-8
Molecular Formula C22H22N2O3S2
Molecular Weight 426.6g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H22N2O3S2/c1-3-12-24-21(26)19-16-6-4-5-7-18(16)29-20(19)23-22(24)28-13-17(25)14-8-10-15(27-2)11-9-14/h3,8-11H,1,4-7,12-13H2,2H3
Standard InChI Key QHQJIUMACZIZQM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C
Canonical SMILES COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Introduction

Structural Overview and Chemical Identity

2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one belongs to the benzothiolo[2,3-d]pyrimidine class of compounds, characterized by a fused heterocyclic system. This complex organic molecule incorporates multiple functional groups that contribute to its chemical reactivity and biological activity profiles. The compound features a benzothiolo[2,3-d]pyrimidine core structure with a prop-2-enyl substituent at position 3 and a 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl group at position 2.

Table 1: Chemical Identity and Structural Information

ParameterInformation
CAS Number301174-45-8
Molecular FormulaC22H22N2O3S2
Molecular Weight426.6 g/mol
IUPAC Name2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
Standard InChIInChI=1S/C22H22N2O3S2/c1-3-12-24-21(26)19-16-6-4-5-7-18(16)29-20(19)23-22(24)28-13-17(25)14-8-10-15(27-2)11-9-14/h3,8-11H,1,4-7,12-13H2,2H3
Standard InChIKeyQHQJIUMACZIZQM-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Biological Activities and Pharmacological Properties

The benzothiolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating diverse biological activities. Compounds belonging to this structural class, including 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one, have been investigated for their potential therapeutic applications.

The available literature suggests that compounds within this structural class exhibit analgesic, anti-inflammatory, and antibacterial properties. The specific biological profile of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one may be influenced by its unique substitution pattern, particularly the presence of the methoxyphenyl group, which can enhance binding to specific biological targets.

Related benzothiolo[2,3-d]pyrimidine derivatives have shown promising activities in various therapeutic areas. For instance, compounds with similar structural features have demonstrated potential as neuroprotective agents, suggesting possible applications in treating neurological disorders. Additionally, some derivatives in this class have shown potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors, indicating possible applications in the treatment of type 2 diabetes and obesity.

Biological ActivityMechanism of ActionPotential Therapeutic Applications
AnalgesicPain receptor modulationPain management
Anti-inflammatoryInhibition of inflammatory mediatorsInflammatory disorders
AntibacterialCell wall/protein synthesis inhibitionInfectious diseases
NeuroprotectiveNeurotransmitter system modulationNeurodegenerative disorders
AntidiabeticPTP1B inhibitionType 2 diabetes

Comparative Analysis with Related Compounds

Comparing 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one with structurally related compounds provides valuable insights into the effects of specific structural modifications on physicochemical and biological properties. Several related benzothiolo[2,3-d]pyrimidine derivatives exist with varying substitution patterns at key positions .

One notable related compound is 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3h)-one, which differs in the substituent at position 3 (4-methoxyphenyl group instead of prop-2-enyl) and the para-substituent on the phenyl ring of the position 2 side chain (ethoxy instead of methoxy). These differences may affect the compound's receptor binding profile and pharmacokinetic properties .

Another related compound is 2-methylsulfanyl-3H-benzothiolo[2,3-d]pyrimidin-4-one, which features a significantly simpler structure with only a methylsulfanyl group at position 2 and no substituent at position 3. This compound has shown potential as a PTP1B inhibitor and possesses antibacterial and antifungal activities.

Table 3: Comparison of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one with Related Compounds

CompoundPosition 2 SubstituentPosition 3 SubstituentKey Structural DifferencesPotential Biological Activities
2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one2-(4-Methoxyphenyl)-2-oxoethyl]sulfanylProp-2-enylTarget compoundAnalgesic, anti-inflammatory, antibacterial
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3h)-one[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl4-methoxyphenylDifferent position 3 group; ethoxy instead of methoxy on phenylSimilar to target with potential variations in potency
2-methylsulfanyl-3H-benzothiolo[2,3-d]pyrimidin-4-oneMethylsulfanylNone (3H)Significantly simpler structurePTP1B inhibition, antibacterial, antifungal
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one1-PiperidinylmethylNone (3H)Different position 2 group; no position 3 substituentNeuroprotective, potential for treating neurological disorders

Analytical Methods and Characterization

Comprehensive characterization of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one is essential for confirming its identity, purity, and structural features. Several analytical techniques can be employed for this purpose, drawing from methods commonly used for related benzothiolo[2,3-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, with both 1H NMR and 13C NMR providing valuable information about the compound's structural features. Key signals in the 1H NMR spectrum would include those corresponding to the methoxy group (typically around δ 3.8 ppm), the allyl protons (featuring characteristic signals for the vinyl protons between δ 5-6 ppm), and the aromatic protons of the methoxyphenyl group (typically appearing between δ 6.9-7.8 ppm).

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C22H22N2O3S2. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

Infrared (IR) spectroscopy offers insights into the functional groups present in the molecule. Characteristic absorption bands would include those corresponding to the C=O stretching vibrations (typically around 1650-1700 cm-1), C-O-C stretching of the methoxy group, and C=C stretching of the allyl group.

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of the compound and monitoring reaction progress during synthesis. These techniques can also be used for isolation and purification purposes.

Applications and Future Research Directions

The unique structural features and biological activities of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one position it as a compound of interest for various research applications. Based on the activities observed in related benzothiolo[2,3-d]pyrimidine derivatives, this compound shows promise for several potential applications.

In pharmaceutical research, the compound may serve as a lead structure for the development of novel therapeutic agents. Its potential analgesic and anti-inflammatory properties make it a candidate for pain management and inflammatory disorder treatments. The antibacterial activities observed in related compounds suggest possible applications in addressing infectious diseases, particularly in the era of increasing antimicrobial resistance.

Structure-based drug design approaches can leverage the structural features of this compound to develop optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analyses can guide rational modifications to improve specific aspects of the compound's biological profile.

Future research directions may include comprehensive biological evaluation against various targets, including pain receptors, inflammatory mediators, and bacterial strains. Investigation of the compound's mechanism of action at the molecular level would provide valuable insights for drug development efforts. Additionally, exploring the potential of this compound as a scaffold for developing dual-action or multi-target drugs represents an exciting avenue for future research.

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